![molecular formula C16H15BrN2O5 B2360129 [2-(3,5-二甲氧基苯胺基)-2-氧代乙基] 5-溴吡啶-3-甲酸酯 CAS No. 557749-78-7](/img/structure/B2360129.png)

[2-(3,5-二甲氧基苯胺基)-2-氧代乙基] 5-溴吡啶-3-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves bromination reactions. For instance, the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .

Molecular Structure Analysis

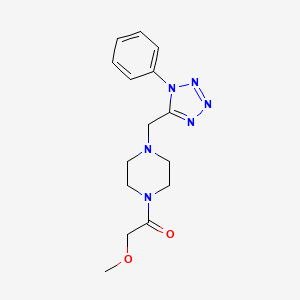

The molecular structure of “[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” is characterized by its molecular formula C16H15BrN2O5.

Chemical Reactions Analysis

Bromination reactions are key in the synthesis of such compounds. The bromination reaction of MPE, a similar compound, is a typical reaction initiated by free radicals . The activation energy of bromination of MPE was found to be 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .

Physical and Chemical Properties Analysis

The physical and chemical properties of “[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” are characterized by its molecular formula C16H15BrN2O5 and a molecular weight of 395.209.

科学研究应用

有机合成和配体设计

- 用于生物标记的预组织配体:已经探索了含有溴联吡啶成分的配体的合成及其转化为酯和酸,以用于标记生物材料的潜在应用。此类合成方案对于设计具有亲氧性和阴离子侧链的配体很有价值,可能与药物发现和生物分子标记相关 (Charbonnière, Weibel, & Ziessel, 2002)。

抗癌研究

- 抗癌剂开发:已经研究了 2-氨基-4-(2-乙氧基-2-氧代乙基)-6-苯基-4H-色满-3-甲酸乙酯及其类似物在减轻耐药性和协同癌症治疗中的白血病细胞中的潜力。构效关系研究导致开发出对一系列血液和实体瘤细胞具有细胞毒性的化合物,突出了此类分子在开发耐药癌症治疗中的重要性 (Das 等,2009)。

环境和材料科学

- 电催化羧化:已经研究了在离子液体中用 CO2 电化学羧化 2-氨基-5-溴吡啶,展示了一种以高收率和选择性合成 6-氨基烟酸的方法。这项研究展示了使用电催化进行碳捕获和利用的潜力,为更可持续的化学合成工艺提供了一条途径 (Feng 等,2010)。

作用机制

安全和危害

While specific safety and hazard information for “[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” is not available, it’s important to note that bromination reactions, which are used in the synthesis of similar compounds, are typically exothermic . The adiabatic temperature rise was 6.30°C under thermal runaway in the case of MPE bromination .

未来方向

While specific future directions for “[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” are not available, bromination reactions, which are key in the synthesis of similar compounds, have been widely used in the field of chemical synthesis . Improving the selectivity and yield of these reactions could be a potential area of future research .

属性

IUPAC Name |

[2-(3,5-dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O5/c1-22-13-4-12(5-14(6-13)23-2)19-15(20)9-24-16(21)10-3-11(17)8-18-7-10/h3-8H,9H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYQQYUBILGJSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2360046.png)

![8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2360048.png)

![N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2360051.png)

![4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2360053.png)

![N~1~-(4-chloro-2-fluorophenyl)-2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2360055.png)

![N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2360059.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2360061.png)

![N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2360062.png)

![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2360066.png)

![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2360069.png)